

# Comparative Analysis of 2,6-Diazaspiro[3.4]octane Derivatives in Preclinical Research

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## Compound of Interest

Compound Name: **2,6-Diazaspiro[3.4]octane**

Cat. No.: **B170100**

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A deep dive into the in vitro and in vivo performance of a promising new scaffold in drug discovery, this guide offers a comparative analysis of **2,6-diazaspiro[3.4]octane** compounds against established alternatives in key therapeutic areas. This document is intended for researchers, scientists, and drug development professionals.

The **2,6-diazaspiro[3.4]octane** core is an emerging privileged structure in medicinal chemistry, demonstrating potential across a range of biological targets. Its rigid, three-dimensional spirocyclic framework offers unique opportunities for exploring chemical space and developing novel therapeutics. This guide provides a comparative overview of the performance of **2,6-diazaspiro[3.4]octane** derivatives in two distinct areas: as antitubercular agents and as dopamine D3 receptor antagonists.

## Antitubercular Activity: A New Frontier in Combating Resistance

A series of nitrofuran-containing **2,6-diazaspiro[3.4]octane** derivatives have been investigated for their in vitro activity against *Mycobacterium tuberculosis*. The data presented below compares the minimum inhibitory concentration (MIC) of these novel compounds with standard first-line antitubercular drugs.

## In Vitro Antitubercular Activity Data

Compound	Target Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
6-Benzyl-N-(4-fluorobenzyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide	M. tuberculosis H37Rv	0.016	Isoniazid	0.03 - 0.06
Additional 2,6-diazaspiro[3.4]octane derivatives	M. tuberculosis H37Rv	0.125 - >16	Rifampin	0.12 - 0.25
Ethambutol	5.0			
Pyrazinamide	200			

\*Table 1: In vitro antitubercular activity of 2,6-diazaspiro[3.4]

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